molecular formula C17H12ClNO2 B6613045 5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1021023-91-5

5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6613045
CAS RN: 1021023-91-5
M. Wt: 297.7 g/mol
InChI Key: JZTZWMZBZSMQNT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, also known as 5-chloro-3-phenyl-2,3-dihydro-1H-indol-2-one, is a versatile and important compound that has been studied extensively in the scientific community. It is a heterocyclic compound with an indole ring and a chloro substituent. It is a colorless crystalline solid with a melting point of about 140°C. The compound is used in a variety of scientific research applications, including synthesis and drug discovery.

Scientific Research Applications

5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione has been studied extensively in the scientific community and has a variety of applications. The compound is used as an intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used as a starting material in the synthesis of indole derivatives, which are important in drug discovery. Additionally, the compound is used in the synthesis of a variety of other compounds, such as indole-3-carboxylic acid and 5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dionehenyl-2,3-dihydro-1H-indol-2-one.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione is not well understood. However, it is believed that the chloro substituent may act as a Lewis acid, allowing the compound to react with a variety of substrates. It is also believed that the indole ring may act as a nucleophile, allowing the compound to react with electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have anti-inflammatory and analgesic properties. Additionally, the compound may have anti-cancer and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione in lab experiments include its versatility and its availability. The compound is relatively easy to synthesize and can be used in a variety of reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is its toxicity. The compound is toxic and must be handled with care.

Future Directions

The potential future directions for research on 5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione include further exploration of its biochemical and physiological effects, investigation of its potential use in drug discovery, and development of new synthesis methods. Additionally, further research could be done to explore the potential applications of the compound in other areas, such as biotechnology and materials science. Finally, further research could be done to explore the potential toxicity of the compound and to develop methods to reduce its toxicity.

Synthesis Methods

5-chloro-1-(3-phenylprop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione can be synthesized through a variety of methods. The most common method is the condensation reaction of 3-phenylpropenal with thionyl chloride in the presence of a base. The reaction yields the desired compound in good yield and is relatively simple to carry out. Other methods for synthesis include the reaction of 3-phenylpropenal with phosphorus oxychloride, the reaction of 3-phenylpropenal with phosphorus trichloride, and the reaction of 3-phenylpropenal with phosphorus pentachloride.

properties

IUPAC Name

5-chloro-1-[(E)-3-phenylprop-2-enyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c18-13-8-9-15-14(11-13)16(20)17(21)19(15)10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZWMZBZSMQNT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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